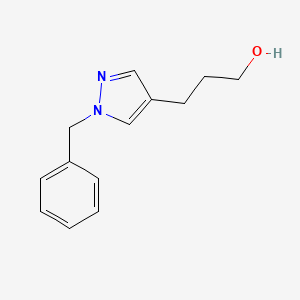

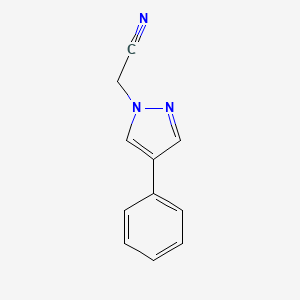

![molecular formula C10H11ClN4 B1468052 [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247756-60-0](/img/structure/B1468052.png)

[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Overview

Description

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as CMT, is a compound derived from the chemical family of triazoles, which are heterocyclic compounds containing a nitrogen atom and three carbon atoms. CMT is used for a variety of purposes, including as an intermediate in organic synthesis and as a pharmaceutical active ingredient. It can also be used in the lab as a reagent for various reactions. CMT is a versatile compound that has a wide range of applications in the scientific and medical fields.

Scientific Research Applications

Triazole Derivatives and Their Applications

Triazole derivatives, such as [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, play a crucial role in various scientific research areas due to their broad range of biological activities. These compounds are integral in the development of new drugs and materials due to their structural versatility and functional utility.

Pharmacological Significance : Triazole compounds have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, antitumoral, and antiviral activities. Their unique structural features enable the development of novel therapeutic agents targeting a wide range of diseases (Ferreira et al., 2013). The ability to substitute different functional groups at various positions of the triazole ring allows for the synthesis of compounds with tailored biological activities, thereby supporting drug discovery and development processes.

Chemical Inhibition and Metabolic Studies : Triazole derivatives also find application as chemical inhibitors in studies involving cytochrome P450 isoforms, which play a significant role in drug metabolism. Understanding the inhibition profile of these compounds can help in predicting drug-drug interactions and optimizing pharmacokinetics (Khojasteh et al., 2011).

Synthetic and Material Chemistry : Beyond pharmacological applications, triazole derivatives are utilized in material science, including the development of polymers and luminescent materials. Their incorporation into plastic scintillators, for instance, demonstrates the versatility of triazole compounds in enhancing material properties such as optical transparency and thermal stability (Salimgareeva & Kolesov, 2005).

Agricultural and Industrial Applications : The adaptability of triazole derivatives extends to agriculture, where they serve as precursors for the synthesis of pesticides, herbicides, and plant growth regulators. Their efficacy in controlling pests and enhancing crop yield underscores their importance in the agrochemical industry (Parchenko, 2019).

Methodological Advances : Recent methodological advances in the synthesis of triazole compounds have opened up new avenues for the exploration of their potential applications. Innovative synthetic routes enable the creation of complex molecules with enhanced biological or material properties, facilitating the discovery of novel triazole-based entities with significant real-world applications (Kaushik et al., 2019).

Properties

IUPAC Name |

[1-(3-chloro-4-methylphenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-7-2-3-9(4-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDVTRKWRUFULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1467969.png)

![methyl({3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467971.png)

![methyl({3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467972.png)

amine](/img/structure/B1467974.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)

![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)

![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)

![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)